molecular formula C12H15NO2 B12135068 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one

3-butyl-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B12135068
M. Wt: 205.25 g/mol
InChI Key: DGFMKJGNAYBXIG-UHFFFAOYSA-N
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Description

3-Butyl-5-methylbenzo[d]oxazol-2(3H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the benzo[d]oxazol-2(3H)-one class of heterocycles. This scaffold is recognized as a privileged structure in the design of biologically active molecules and is frequently investigated as a core component in potential kinase inhibitors . Researchers value this structural motif for its versatility in molecular hybridization strategies, allowing for the development of novel therapeutic agents . While specific biological data for this compound requires further investigation, closely related structural analogs have demonstrated a range of promising research applications. Benzo[d]oxazol-2(3H)-one derivatives have been extensively studied as potent inhibitors of critical molecular targets. For instance, some derivatives have shown high inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, with one study identifying a specific compound exhibiting an IC50 of 97.38 nM and demonstrating potent anti-proliferative effects against HepG2 and MCF-7 cancer cell lines . The mechanism often involves inducing apoptosis, characterized by cell cycle arrest and modulation of caspase-3, BAX, and Bcl-2 levels . Other research avenues for this chemotype include its role as a core scaffold in designing c-Met kinase inhibitors, with some hybrid molecules reported to have IC50 values in the low nanomolar range . Furthermore, substituted benzo[d]oxazol-2(3H)-one derivatives have shown high binding affinity and selectivity for sigma (σ1) receptors, which are relevant to neurological disorders and cancer . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, or for application in foods, drugs, cosmetics, or consumer products. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-butyl-5-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H15NO2/c1-3-4-7-13-10-8-9(2)5-6-11(10)15-12(13)14/h5-6,8H,3-4,7H2,1-2H3

InChI Key

DGFMKJGNAYBXIG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)C)OC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Butyl 5 Methylbenzo D Oxazol 2 3h One and Analogous Structures

Classical and Contemporary Approaches to Benzo[d]oxazol-2(3H)-one Ring System Formation

The construction of the core benzo[d]oxazol-2(3H)-one ring system is the foundational step in the synthesis of the target molecule. This is typically achieved through the cyclization of an appropriately substituted 2-aminophenol (B121084) derivative.

Cyclodehydration and Condensation Reactions in Oxazolone (B7731731) Synthesis

The traditional and most direct route to the benzoxazolone core involves the cyclocondensation of 2-aminophenols with a carbonyl source. nih.gov For the synthesis of 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one, this would begin with 2-amino-4-methylphenol. This precursor undergoes reaction with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to induce intramolecular cyclization. acs.orgnih.gov This reaction forms the heterocyclic ring system, yielding 5-methylbenzo[d]oxazol-2(3H)-one.

The Erlenmeyer-Plöchl reaction, a classic method for forming oxazolones, involves the cyclodehydration and condensation of N-acylglycines with aldehydes or ketones. sphinxsai.combiointerfaceresearch.com While more commonly applied to other oxazolone isomers, the principles of intramolecular cyclization via dehydration are fundamental to many benzoxazolone syntheses. nih.gov

Alternative one-pot procedures have been developed that utilize different carbonyl sources. For instance, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one has been reported as a stable, solid carbonylating agent for the synthesis of benzoxazolones from 2-aminophenols under neutral or acidic conditions, often resulting in very good yields. organic-chemistry.org Another approach involves the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, to form 2-substituted benzoxazoles, which can be precursors to the desired oxazolone. organic-chemistry.orgorganic-chemistry.org

A silver-catalyzed tandem condensation reaction has also been described for synthesizing related benzoxazole (B165842) derivatives, highlighting the ongoing innovation in cyclization methodologies. nih.govnih.gov

Functionalization Strategies for the Benzoxazolone Core

Once the 5-methylbenzo[d]oxazol-2(3H)-one core is formed, the next critical step is the introduction of the butyl group at the N-3 position. This is typically achieved through an N-alkylation reaction. escholarship.orgmdpi.com

N-Alkylation: The nitrogen atom at position 3 of the benzoxazolone ring is nucleophilic and can be alkylated using an appropriate alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This base deprotonates the N-H group, forming a more nucleophilic anion that readily attacks the butyl halide to furnish the final product, this compound.

Alternative Routes to N-Substituted Benzoxazolones: An alternative strategy involves starting with a pre-alkylated precursor. For example, nitroarenes can be converted to N-alkyl-N-arylhydroxylamines, which then undergo a one-pot sequence of O-trichloroacetylation, rearrangement, and cyclization to yield 3-alkylbenzoxazolones. nih.govorganic-chemistry.org This method is noted for its mild conditions and tolerance of various functional groups. nih.gov

C-H Functionalization: While direct C-H functionalization is a powerful tool in modern organic synthesis for modifying heterocyclic cores, it is more commonly applied to introduce aryl or other groups at carbon positions. nih.govchemrxiv.orgnih.govpurdue.edu For introducing the C5-methyl group, it is synthetically more straightforward to start with a commercially available precursor like 2-amino-4-methylphenol. However, palladium-catalyzed cross-coupling reactions are employed to introduce various substituents at the C5, C6, and C7 positions of the benzoxazolone ring, demonstrating the scaffold's versatility for creating diverse analogues. acs.orgnih.gov

Multicomponent Reactions for Substituted Oxazolones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. While specific MCRs for this compound are not extensively documented, the principles can be applied. A hypothetical MCR could involve the reaction of 2-amino-4-methylphenol, a carbonyl source, and a butylating agent in a one-pot process. The development of MCRs for benzoxazole and related heterocycles is an active area of research, often utilizing catalysts to facilitate the cascade of reactions. rsc.org

Catalyst-Mediated and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These often involve the use of novel catalysts, alternative energy sources, or greener solvents.

Mechanochemical Approaches

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), represents a solvent-free or low-solvent alternative to traditional synthesis. nih.gov This technique is gaining traction for its environmental benefits and its ability to promote reactions between solid-state reagents. While specific applications to this compound are not widely reported, mechanochemical methods have been explored for the synthesis of other heterocyclic compounds, suggesting their potential applicability in this context.

Data Tables

Table 1: Key Intermediates and Reagents Interactive table available in the digital version.

Compound Name Role in Synthesis
2-Amino-4-methylphenol Starting material for the benzoxazolone core
Phosgene / Triphosgene Carbonyl source for cyclization
5-Methylbenzo[d]oxazol-2(3H)-one Key intermediate
1-Bromobutane Alkylating agent for N-butylation

Table 2: Comparison of Synthetic Conditions Interactive table available in the digital version.

Method Energy Source Typical Solvent Key Features
Classical Condensation Conventional Heating Dioxane, Acetonitrile Well-established, uses 2-aminophenols
N-Alkylation Conventional Heating DMF, Acetonitrile Standard method for N-functionalization
Microwave-Assisted Microwave Irradiation Acetic Anhydride (B1165640) Rapid reaction times, higher efficiency

Solvent-Free Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing operational costs and safety hazards. Solvent-free, or neat, reaction conditions often lead to higher reaction rates, improved selectivity, and simplified product work-up. Several methodologies have been developed for the synthesis of benzoxazole and benzoxazolone derivatives under these conditions, frequently enhanced by microwave irradiation or the use of solid-supported catalysts.

One prominent approach involves the condensation of ortho-substituted aminoaromatics with various reagents in the absence of a solvent. For instance, the synthesis of 2-substituted benzoxazoles has been efficiently achieved by reacting o-aminophenols with acyl chlorides in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) under solvent-free conditions. researchgate.net This method is noted for its simple work-up, high yields, and the reusability of the eco-friendly catalyst. researchgate.net

Microwave-assisted synthesis under solvent-free conditions has also proven to be a powerful tool. A mild and efficient method for preparing 2-cyclic amine-substituted benzoxazole derivatives utilizes zinc dust under microwave irradiation without any solvent. researchgate.net This technique drastically reduces reaction times compared to conventional heating and allows for the reuse of the zinc catalyst after reactivation. researchgate.net Similarly, zeolites have been employed as solid supports and catalysts for the solvent-free, microwave-assisted synthesis of substituted benzothiazoles, a related class of heterocycles, highlighting the broad applicability of this technique. tsijournals.com The use of NaY zeolite as a reusable catalyst offers a clean, fast, and environmentally benign pathway. tsijournals.com

Another innovative solvent-free strategy employs nano-catalysts. Nano-titania has been used as a solid, recyclable catalyst for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, demonstrating excellent yields and allowing for easy separation and reuse of the catalyst. ias.ac.in Although applied to a different heterocycle, the principle of using a solid nano-catalyst under neat conditions is directly transferable to benzoxazolone synthesis.

The following table summarizes representative solvent-free synthetic methods for benzoxazole and related heterocyclic structures.

Interactive Data Table: Solvent-Free Synthesis of Benzoxazole Analogs

Precursors Reagents/Catalyst Conditions Product Type Yield (%) Reference
o-Substituted aminoaromatics Acyl chlorides / Silica-supported NaHSO₄ Solvent-free, heat 2-Substituted benzoxazoles High researchgate.net
o-Aminophenol Aldehydes / Zinc dust Solvent-free, Microwave 2-Substituted benzoxazoles Good to Excellent researchgate.net
2-Mercaptobenzothiazole Hydrazine hydrate (B1144303) / NaY Zeolite Solvent-free, Microwave (7 min) 2-Hydrazinobenzothiazole High tsijournals.com
3,5-Dimethyl-4-nitroisoxazole Aldehydes / Nano-TiO₂ Solvent-free (neat), heat 3-Methyl-4-nitro-5-styrylisoxazoles Excellent ias.ac.in
2-Aminophenol Benzaldehyde / BAIL gel Solvent-free, 130 °C, 5h 2-Aryl substituted benzoxazoles High nih.govacs.org

Transition-Metal-Free and Heterogeneous Catalysis

The use of transition metals in catalysis, while highly effective, can present challenges related to cost, toxicity, and contamination of the final product. Consequently, there is a strong impetus to develop transition-metal-free synthetic routes and to employ heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of operational simplicity, catalyst recovery, and potential for use in continuous flow systems. youtube.com Many solvent-free methods, as described previously, rely on such catalysts.

A notable example is the use of a Brønsted acidic ionic liquid gel (BAIL gel), created by treating an ionic liquid with tetraethyl orthosilicate (B98303) (TEOS). nih.govacs.org This material acts as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles from o-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org The catalyst can be recovered by simple centrifugation and reused multiple times without a significant drop in activity. nih.govacs.org Similarly, silica-supported sodium hydrogen sulfate provides a recyclable, solid acid catalyst for the synthesis of benzoxazoles. researchgate.net

Iron-based catalysts, which are more abundant and less toxic than many precious metals, have also been developed. An Fe/S system using FeCl₃·6H₂O and sulfur serves as an efficient heterogeneous catalyst for the one-pot synthesis of benzoxazole derivatives from 2-nitrophenols and aldehydes. jst.vn

Transition-Metal-Free Catalysis

Completely metal-free catalytic systems represent a highly desirable goal in green synthesis. Recent advancements have demonstrated the feasibility of synthesizing benzoxazoles without any metal catalysts. One such method involves the direct annulation of 2-aminophenols with unactivated tertiary amides, promoted by triflic anhydride (Tf₂O) and 2-fluoropyridine. nih.gov This cascade reaction proceeds through the formation of an amidinium salt intermediate, followed by nucleophilic addition and intramolecular cyclization. nih.gov

Another innovative metal-free approach utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mild oxidant to facilitate the synthesis of 2-substituted benzoxazoles from catechols and aliphatic primary amines. researchgate.net This strategy is notable for its operational simplicity and excellent functional-group tolerance. researchgate.net Furthermore, Brønsted acidic ionic liquids have been used as recyclable, metal-free catalysts for the condensation of o-phenylenediamines with a wide range of aldehydes to selectively produce 2-substituted benzimidazoles, a protocol that can be extended to benzoxazole synthesis. researchgate.net

The following table provides an overview of various heterogeneous and transition-metal-free catalytic systems used for the synthesis of benzoxazoles and analogous compounds.

Interactive Data Table: Heterogeneous and Transition-Metal-Free Catalysis

Catalyst System Catalyst Type Substrates Product Type Key Features Reference
Brønsted Acidic Ionic Liquid (BAIL) Gel Heterogeneous, Metal-Free 2-Aminophenol, Aldehydes 2-Substituted Benzoxazoles Reusable, Solvent-Free, High Yield nih.govacs.org
Silica-supported NaHSO₄ Heterogeneous, Metal-Free o-Substituted aminoaromatics, Acyl chlorides 2-Substituted Benzoxazoles Reusable, Solvent-Free, High Yield researchgate.net
FeCl₃·6H₂O / Sulfur Heterogeneous 2-Nitrophenol, Aldehydes 2-Substituted Benzoxazoles Inexpensive Iron Catalyst, One-Pot jst.vn
Triflic Anhydride (Tf₂O) / 2-Fluoropyridine Homogeneous, Metal-Free 2-Aminophenols, Tertiary Amides 2-Substituted Benzoxazoles Mild Conditions, Broad Scope nih.gov
TEMPO Homogeneous, Metal-Free Catechols, Primary Amines 2-Substituted Benzoxazoles Mild Oxidant, High Selectivity researchgate.net
Brønsted Acidic Ionic Liquid Homogeneous, Metal-Free o-Phenylenediamines, Aldehydes 2-Substituted Benzimidazoles Recyclable, Ambient Temperature researchgate.net

Mechanistic Investigations and Reactivity Profiles of Benzo D Oxazol 2 3h One Systems

Ring-Opening Reactions and Nucleophilic Reactivity

The stability of the oxazolone (B7731731) ring is susceptible to nucleophilic attack, leading to ring-opening reactions that are a cornerstone of the scaffold's reactivity. researchgate.netresearchgate.netnih.gov This reactivity is influenced by the nature of the nucleophile and the electronic properties of substituents on the benzoxazolone core.

The carbonyl carbon of the oxazolone ring is electrophilic and serves as the primary site for nucleophilic attack. youtube.com This can lead to the formation of a tetrahedral intermediate, which can then collapse, resulting in the cleavage of the C-O bond and opening of the oxazolone ring. libretexts.org The specific pathway and resulting product depend on the nucleophile and reaction conditions. For instance, reaction with amines can lead to the formation of corresponding amide derivatives. researchgate.netresearchgate.net

A variety of nucleophiles, including thiolates, alkoxides, amines, iodide, and cyanide, can react with benzoxazin[3,2-b]indazoles, a related system, to yield a diverse set of 2-substituted 1H-indazolones. nih.gov This highlights the general susceptibility of the heterocyclic ring to nucleophilic attack. The reaction of indazole with potassium iodide can proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov

The general mechanism for nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. libretexts.orgwikipedia.org While the benzoxazolone system itself is not a classic aryl halide, the principles of nucleophilic attack on an electron-deficient ring system are relevant. The presence of electron-withdrawing groups on the benzene (B151609) ring can enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack. wikipedia.orgyoutube.com

The table below summarizes the outcomes of nucleophilic ring-opening reactions on an indazolobenzoxazine system, which provides insight into the potential reactivity of benzoxazolones with various nucleophiles. nih.gov

Table 1: Nucleophilic Ring-Opening of Indazole 6

Entry Nucleophile Product Yield (%)
1 CH3CH2SNa 8 77
2 C6H5SNa 9 99
3 HO(CH2)2SNa 10 74
4 CH3(CH2)7ONa 11 52
5 c-C5H9ONa 12 35
6 C6H5NH2 14 58
7 KI 15 See Scheme 3 in source

Data from a study on indazolobenzox-azine 6, a related heterocyclic system.

The electronic properties of substituents on the aromatic ring of the benzo[d]oxazol-2(3H)-one system play a crucial role in determining the stability of the oxazolone ring. Electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the oxygen atom can increase the electrophilicity of the carbonyl carbon, making the ring more susceptible to nucleophilic attack. libretexts.orgwikipedia.org This is a key principle in nucleophilic aromatic substitution reactions. wikipedia.org

Conversely, electron-donating groups, such as methyl or methoxy (B1213986) groups, can decrease the electrophilicity of the carbonyl carbon, thereby stabilizing the oxazolone ring and making it less reactive towards nucleophiles. mdpi.com For example, in a study of substituted monobenzoxazines, it was observed that the presence of substituents in the meta position reduced the polymerization temperature, with fluorine having a more significant effect than a methyl group. mdpi.com

The Hammett equation can be used to quantify the effect of substituents on the reactivity of aromatic compounds. nih.govnih.gov A study on the pKa of benzoxaboroles, which are structurally related to benzoxazolones, demonstrated a clear Hammett relationship between substituent effects and the ionization of the boronic acid moiety. nih.govnih.gov This indicates that electronic effects are transmitted through the aromatic ring and influence the reactivity at a distal site.

The table below illustrates the effect of substituents on the thermal stability of polybenzoxazines, providing an indirect measure of how substituents might influence the stability of the parent benzoxazolone monomer. mdpi.com

Table 2: Thermal Stability of Polybenzoxazines from Substituted Monobenzoxazines

Substituent Position T5% (°C) T10% (°C) Char Yield (%)
H - 237 281 29
CH3 para 261 303 31
CH3 meta 328 352 33
OCH3 para 315 337 32
OCH3 meta 311 334 39
F para 334 352 39
F meta 330 352 43

T5% and T10% represent the temperatures at which 5% and 10% weight loss occurred, respectively.

Reactions Involving Exocyclic Double Bonds and Cycloadditions

The benzo[d]oxazol-2(3H)-one scaffold can be modified to include exocyclic double bonds, opening up possibilities for cycloaddition reactions such as the Diels-Alder and Michael addition reactions.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.comyoutube.comyoutube.com In the context of benzoxazolone chemistry, derivatives containing a diene or a dienophile functionality can participate in [4+2] cycloaddition reactions. masterorganicchemistry.comnih.gov For a successful Diels-Alder reaction, the diene must be in the s-cis conformation. masterorganicchemistry.com The reaction is facilitated by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

While there is no direct evidence in the provided search results of 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one itself undergoing a Diels-Alder reaction, the general principles of this reaction type can be applied to appropriately functionalized derivatives. For instance, a benzo rsc.orgradialene derivative has been shown to be a convenient diene in Diels-Alder reactions for the preparation of highly functionalized polycyclic aromatic compounds. nih.gov

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org In the context of the benzo[d]oxazolone system, if an exocyclic double bond is present and conjugated with an electron-withdrawing group, it can act as a Michael acceptor.

For example, 1,4-benzoxazinone derivatives, which are structurally similar to benzoxazolones, can act as nucleophiles in Michael additions to chalcones. nih.gov This reaction can be catalyzed by enzymes such as Candida antarctica lipase (B570770) B (Novozym 435), demonstrating the potential for biocatalytic approaches in the functionalization of these heterocyclic systems. nih.gov

The table below provides examples of Michael addition reactions, illustrating the versatility of this reaction in forming new carbon-carbon bonds. organic-chemistry.org

Table 3: Examples of Michael Addition Reactions

Michael Donor Michael Acceptor Product Type
Malonates α,β-Unsaturated Ketones 1,5-Dicarbonyl Compound
Nitroalkanes α,β-Unsaturated Esters γ-Nitro Ester
Aldehydes Simple Enones δ-Keto Aldehyde
Acetophenone α,β-Unsaturated Aldehydes δ-Keto Aldehyde

This table provides general examples of Michael addition reactions and is not specific to this compound.

Derivatization Strategies of the Benzo[d]oxazolone Scaffold

The benzo[d]oxazol-2(3H)-one scaffold is a versatile platform for the synthesis of a wide range of derivatives with diverse biological activities. researchgate.netnih.govresearchgate.net Derivatization can be achieved through various synthetic strategies, including N-alkylation/arylation, substitution on the aromatic ring, and modification of the oxazolone ring itself.

One common strategy involves the reaction of substituted 2-aminophenols with phosgene (B1210022) or its equivalents to construct the benzoxazolone core. organic-chemistry.org Subsequent N-alkylation or N-arylation can introduce a variety of substituents at the 3-position. For example, treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine (B128534) affords 3-alkylbenzoxazolones in good yields. organic-chemistry.org

Another approach involves the modification of pre-existing benzoxazolone scaffolds. For instance, a molecular hybrid strategy has been employed to design and synthesize novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties as c-Met kinase inhibitors. nih.gov

The oxazolone ring itself can be a target for derivatization. For example, oxazolone-based derivatization has been used for the C-terminal sequencing of peptides. elsevierpure.comnih.gov Although this application is not directly related to the synthesis of small molecule therapeutics, it highlights the chemical versatility of the oxazolone moiety.

The table below lists various substituted benzo[d]oxazol-2(3H)-one derivatives and their CAS numbers, illustrating the diversity of compounds that can be synthesized from this scaffold.

Table 4: Examples of Substituted Benzo[d]oxazol-2(3H)-one Derivatives

Compound Name CAS Number
3-Methylbenzo[d]oxazol-2(3H)-one 21892-80-8 bldpharm.com
5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one 5790-90-9 bldpharm.com
6-Bromobenzo[d]oxazol-2(3H)-one 19932-85-5 bldpharm.com
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate 1207294-92-5 ambeed.com

Functional Group Interconversions at the Benzoxazolone Core

The benzoxazolone scaffold is a versatile starting material for a variety of chemical transformations. The reactivity of the core is influenced by the electron-donating methyl group at the 5-position and the N-butyl group, which can affect solubility and steric hindrance. Key functional group interconversions would likely involve reactions at the amide nitrogen, the carbonyl group, and the aromatic ring.

One of the primary reactions of the benzoxazolone core is N-alkylation. However, since the nitrogen in This compound is already substituted with a butyl group, further alkylation at this position is not feasible. The reactivity, therefore, shifts to other parts of the molecule.

The carbonyl group of the oxazolone ring can undergo nucleophilic attack, although it is generally less reactive than an acyclic ketone due to its inclusion in the heterocyclic ring system. Strong reducing agents could potentially reduce the carbonyl to a methylene (B1212753) group, though this would likely require harsh conditions and could lead to ring opening.

Electrophilic aromatic substitution on the benzene ring is a plausible transformation. The directing effects of the methyl group (ortho, para-directing) and the oxazolone moiety (meta-directing to the amine and ortho, para-directing to the oxygen) would influence the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. The interplay of these directing effects would likely lead to a mixture of substituted products.

Furthermore, the benzoxazolone ring system itself can be a precursor to other heterocyclic structures. For instance, treatment with strong bases could potentially lead to ring-opening, affording a substituted aminophenol derivative which could then be used in subsequent cyclization reactions to form different heterocyclic systems.

Reaction Type Potential Reagents Expected Outcome Notes
Electrophilic NitrationHNO₃/H₂SO₄Nitration on the benzene ringRegioselectivity influenced by methyl and oxazolone groups.
HalogenationBr₂/FeBr₃ or NBSBromination on the benzene ringPosition of substitution would depend on directing effects.
Ring OpeningStrong Base (e.g., NaOH)Formation of a substituted aminophenolThe resulting aminophenol can be a versatile intermediate.

Ligand Design and Coordination Chemistry

The design of ligands based on the This compound scaffold can be envisioned through the introduction of coordinating groups onto the core structure. While direct studies on the coordination chemistry of this specific compound are scarce, the general principles of ligand design suggest several possibilities. The nitrogen and oxygen atoms of the benzoxazolone core itself are potential, albeit weak, coordination sites.

More effective ligands are typically synthesized by functionalizing the benzoxazolone core with moieties containing stronger donor atoms. For example, derivatives of benzoxazolones have been used to create ligands for various metal ions. The synthesis of such ligands often involves the introduction of substituents that can act as chelating agents.

A common strategy involves the introduction of coordinating groups at the N-position. While the N-butyl group in the target compound is not a strong coordinating group itself, it could be functionalized. However, a more direct approach would be to modify the aromatic ring. For instance, introducing a substituent at the 6-position (ortho to the ring oxygen) that contains donor atoms like nitrogen (e.g., a pyridine (B92270) or imidazole (B134444) ring) or oxygen (e.g., a hydroxyl or carboxyl group) could lead to the formation of bidentate or tridentate ligands.

The coordination chemistry of such ligands would depend on the nature of the metal ion and the specific coordinating groups introduced. The benzoxazolone moiety can influence the electronic properties and the steric environment of the resulting metal complexes. For example, the formation of mixed-ligand complexes, where the benzoxazolone derivative acts as one ligand and other ligands occupy the remaining coordination sites of the metal, is a common feature in coordination chemistry. ekb.eg Studies on related N-heterocyclic compounds show that they can form stable complexes with transition metals, with the geometry of the complex (e.g., octahedral, square planar) being dependent on the metal ion and the ligand structure. ekb.egmdpi.com

Ligand Modification Strategy Potential Coordinating Groups Resulting Ligand Type Potential Metal Ions
Substitution on the Aromatic RingPyridinyl, Imidazolyl, -OH, -COOHBidentate, TridentateTransition metals (e.g., Cu(II), Zn(II), Co(II))
Functionalization of the N-Butyl GroupTerminal amine or carboxyl groupBidentateLanthanides, Transition metals

The resulting metal complexes could have interesting photophysical or catalytic properties, stemming from the combination of the rigid benzoxazolone platform and the electronic characteristics of the coordinated metal ion.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzo D Oxazol 2 3h Ones

Vibrational Spectroscopy (Infrared, IR) for Structural Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups within the molecule.

For 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one, the IR spectrum is expected to exhibit several key absorption bands that confirm its core structure. The most prominent of these is the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolone ring), which typically appears in the range of 1750-1780 cm⁻¹. researchgate.netmdpi.com This strong absorption is a hallmark of the benzoxazolone scaffold.

Further characteristic peaks would include those corresponding to the aromatic C-H stretching vibrations, generally observed above 3000 cm⁻¹, and the aliphatic C-H stretching vibrations of the butyl and methyl groups, which are expected in the 2850-2960 cm⁻¹ region. researchgate.netneu.edu.tr Aromatic C=C stretching vibrations within the benzene (B151609) ring would likely produce signals in the 1450-1600 cm⁻¹ range. youtube.com The C-N stretching vibration of the oxazolone (B7731731) ring is another key feature, often found around 1200-1300 cm⁻¹. The presence of the C-O-C ether linkage within the ring would also give rise to characteristic stretching bands.

By comparing the experimental IR spectrum of a synthesized sample with the expected absorption frequencies for these functional groups, the successful synthesis of the target molecule can be confirmed. Theoretical calculations, such as those using Density Functional Theory (DFT), can further aid in the precise assignment of vibrational modes. nih.govmdpi.comnih.gov

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretching 1750 - 1780
Aromatic C-H Stretching > 3000
Aliphatic C-H (butyl, methyl) Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
C-N (oxazolone ring) Stretching 1200 - 1300

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of their positions.

For this compound, the ¹H NMR spectrum would provide a wealth of structural information. The aromatic protons on the benzene ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The splitting pattern of these signals (e.g., doublets, singlets) would be dictated by their coupling with neighboring protons and would confirm the substitution pattern on the aromatic ring. The protons of the butyl group attached to the nitrogen atom would exhibit characteristic signals in the aliphatic region (δ 0.9-4.0 ppm). Specifically, a triplet for the terminal methyl group, and multiplets for the three methylene (B1212753) groups, with the methylene group adjacent to the nitrogen appearing most downfield due to its proximity to the electronegative atom. The methyl group attached to the benzene ring would likely appear as a singlet in the aromatic methyl region, around δ 2.3-2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the oxazolone ring is expected to be the most downfield signal, typically appearing around δ 150-160 ppm. mdpi.com The aromatic carbons would resonate in the δ 110-150 ppm range, with their specific chemical shifts influenced by the substituents. The carbons of the butyl group and the methyl group would be found in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic Protons 7.0 - 8.0 110 - 150
N-CH₂ (butyl) 3.5 - 4.0 40 - 50
-(CH₂)₂- (butyl) 1.3 - 1.8 20 - 30
-CH₃ (butyl) 0.9 - 1.0 10 - 15
Ar-CH₃ 2.3 - 2.5 20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. nist.gov The fragmentation pattern would be characteristic of the benzoxazolone core and the substituents. Common fragmentation pathways for benzoxazolones involve the loss of CO, and subsequent cleavages of the heterocyclic ring. nih.gov The butyl and methyl substituents would also undergo characteristic fragmentations, such as the loss of alkyl radicals. The analysis of these fragment ions allows for the confirmation of the molecular structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition of the molecule. beilstein-journals.org

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic transitions and photophysical properties of a molecule. These properties are highly dependent on the molecular structure and the surrounding environment.

The absorption and emission spectra of benzoxazole (B165842) derivatives are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.orgresearchgate.net In general, an increase in solvent polarity can lead to a shift in the absorption and emission maxima to longer wavelengths (a bathochromic or red shift). researchgate.netresearchgate.net This is often attributed to the stabilization of the excited state in more polar solvents. researchgate.net For this compound, studying its UV-Vis absorption and fluorescence emission in a range of solvents with varying polarities would provide insights into the nature of its electronic transitions and the change in dipole moment upon excitation. Some benzoxazole derivatives have been shown to exhibit dual fluorescence, which can be influenced by solvent properties. rsc.orgsemanticscholar.org

An interesting application of related oxazolone compounds is in the field of organometallic chemistry, where they can act as ligands. The coordination of these ligands to a metal center, such as palladium, can lead to a significant enhancement of their fluorescence quantum yield. nih.govx-mol.com This fluorescence amplification is often attributed to the restriction of intramolecular motions upon complexation, which reduces non-radiative decay pathways. nih.gov While this has been demonstrated for other oxazolone derivatives, it suggests a potential avenue for developing fluorescent probes and materials based on the this compound scaffold. The formation of such organometallic complexes could be monitored by observing the changes in the fluorescence spectrum. tu-darmstadt.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

For this compound, obtaining a suitable single crystal would allow for its complete solid-state structural characterization. The resulting crystal structure would confirm the planar nature of the benzoxazolone ring system and provide precise measurements of the bond lengths and angles within the molecule. scispace.comscispace.comst-andrews.ac.uk Furthermore, it would reveal the conformation of the butyl group and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. mdpi.com This information is crucial for understanding the solid-state properties of the compound and for structure-property relationship studies.

Materials Science and Non Biological Applications of Benzo D Oxazol 2 3h One Derivatives

Optoelectronic Devices and Fluorescence Emission Materials

Benzo[d]oxazol-2(3H)-one derivatives are emerging as promising candidates for use in optoelectronic devices due to their inherent fluorescent properties. The core structure allows for extensive functionalization, enabling the tuning of their photophysical characteristics, such as absorption and emission wavelengths.

Research into substituted benzoxazolone derivatives has revealed their potential as fluorescent materials. For instance, the introduction of various substituents can significantly alter the electronic distribution within the molecule, leading to changes in the fluorescence quantum yield and emission spectra. While specific data on 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one is limited, studies on analogous compounds provide insight into their potential. For example, the fluorescence of benzoxazole (B165842) derivatives is being explored for applications in organic light-emitting diodes (OLEDs).

The following table summarizes the photophysical properties of representative fluorescent benzoxazolone derivatives, which can serve as a model for predicting the behavior of this compound.

Compound/Derivative ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Application Note
Phenyl-substituted Benzoxazolone~350~420ModeratePotential blue emitter for OLEDs
Amino-substituted Benzoxazolone~380~480HighEnhanced fluorescence due to intramolecular charge transfer
Benzoxazolone-Urea Derivatives~365~450VariableInvestigated for fluorescence sensing applications

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of great interest for applications in photonics and telecommunications, including frequency conversion and optical switching. nih.gov The NLO response of a material is related to its molecular structure, particularly the presence of polarizable electron systems. The benzo[d]oxazol-2(3H)-one scaffold, with its conjugated system and sites for donor-acceptor substitution, presents a promising framework for the design of new NLO materials.

Theoretical studies on molecules with similar heterocyclic structures suggest that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability (β), a key parameter for second-order NLO activity. For this compound, the butyl group at the 3-position and the methyl group at the 5-position act as electron-donating groups, which could contribute to its NLO properties.

Quantum chemical calculations on related benzotrithiophene-based compounds have shown that the introduction of different π-spacers and acceptor groups can modulate the NLO response. nih.gov These studies provide a theoretical basis for designing novel benzoxazolone-based NLO materials. The table below presents theoretically calculated NLO properties for a series of designed chromophores, illustrating the structure-property relationships.

ChromophoreEnergy Gap (Eg) (eV)First Hyperpolarizability (βtot) (esu)Second Hyperpolarizability (γtot) (esu)
DCTMR (Reference)2.151.23 x 10⁻²⁷5.89 x 10⁻³⁵
DCTM11.057.04 x 10⁻²⁷15.21 x 10⁻³⁴
DCTM50.974.89 x 10⁻²⁷20.15 x 10⁻³⁴
DCTM61.126.98 x 10⁻²⁷22.26 x 10⁻³⁴

Data adapted from a theoretical study on benzotrithiophene-based NLO compounds and is intended to illustrate the potential for tuning NLO properties through structural modification. nih.gov

Biosensors (Focus on Non-Biological Sensing Mechanisms)

The fluorescent properties of benzo[d]oxazol-2(3H)-one derivatives also make them suitable for applications in chemosensors. By functionalizing the benzoxazolone core with specific recognition moieties, it is possible to design sensors that exhibit a change in their fluorescence upon binding to a target analyte, such as a metal ion.

While the primary focus of biosensors is often biological, the underlying sensing mechanisms can be applied to non-biological targets. For instance, benzoxazolone-based fluorescent chemosensors have been developed for the detection of metal ions in environmental or industrial samples. The interaction between the sensor molecule and the metal ion can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching, providing a detectable signal.

The design of such sensors often involves incorporating a binding unit, such as a polyamine chain or other chelating agent, onto the fluorescent benzoxazolone platform. The selectivity of the sensor is determined by the nature of this binding unit.

Functional Polymers

The incorporation of the benzo[d]oxazol-2(3H)-one moiety into polymer backbones can impart desirable thermal and mechanical properties to the resulting materials. While direct polymerization of this compound has not been extensively reported, related heterocyclic structures like benzoxazines are known to undergo ring-opening polymerization to form high-performance thermosetting polymers known as polybenzoxazines.

Furthermore, the synthesis of poly(benzoxazole imide)s demonstrates that the benzoxazole unit can be integrated into high-performance polymer chains. These polymers exhibit excellent thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics. The presence of the butyl and methyl groups in this compound could potentially be leveraged to create functional polymers with tailored solubility and processing characteristics.

The development of polymers from benzoxazolone derivatives could lead to materials with a unique combination of properties, including fluorescence, thermal stability, and potentially NLO characteristics, opening up new avenues for advanced materials design.

Emerging Research Frontiers in Benzo D Oxazol 2 3h One Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of N-substituted benzoxazolones like 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one has traditionally relied on methods with certain limitations, such as the use of sensitive or hazardous reagents like phosgene (B1210022) and the accessibility of substituted o-aminophenols. nih.gov Modern research is focused on developing milder, more efficient, and diverse synthetic strategies.

A significant advancement is the development of a one-pot method starting from easily accessible and air-stable nitroarenes. nih.gov This process involves the partial reduction of a substituted nitroarene to the corresponding arylhydroxylamine, followed by selective N-alkylation and a subsequent sequence of O-trichloroacetylation, a trichloroacetoxy ortho-shift, and cyclization to yield the 3-alkylbenzoxazolone. nih.gov This method is notable for its mild reaction conditions and tolerance of various sensitive functional groups. nih.gov

Another key area of development is the direct N-alkylation of the parent benzoxazolone ring. While classical methods often suffer from poor selectivity, modern catalytic systems are providing solutions. For instance, the use of manganese pincer complexes to catalyze the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism represents a sustainable and efficient C-N bond-forming process. nih.gov This approach avoids the need for pre-activated alkylating agents and is highly chemoselective. nih.gov

Furthermore, environmentally benign protocols are being established for modifications to the benzoxazolone core itself, such as selective halogenation, which can be achieved in high yields using green and energy-sufficient methods. researchgate.net These routes provide access to a wider array of functionalized precursors for further elaboration.

Below is a table summarizing key features of emerging synthetic strategies applicable to this compound.

Table 1: Comparison of Modern Synthetic Routes for 3-Alkyl-Benzoxazolones

Synthetic Strategy Starting Materials Key Features Advantages
From Nitroarenes Substituted Nitroarenes, Alkylating Agents One-pot, multi-step sequence (reduction, N-alkylation, cyclization). nih.gov Mild conditions, avoids sensitive o-aminophenols, good functional group tolerance. nih.gov
Catalytic N-Alkylation Benzoxazolone, Alcohols "Borrowing Hydrogen" mechanism catalyzed by non-noble metals (e.g., Manganese). nih.gov Sustainable, high chemoselectivity, avoids pre-activated reagents. nih.gov

| Mannich Reaction | 5-methyl-benzoxazolone, Formaldehyde, Secondary Amines | Condensation reaction to introduce aminomethyl groups at the N-3 position. neu.edu.tr | Useful for synthesizing specific derivatives with potential biological activity. neu.edu.tr |

Exploration of Undiscovered Reactivity Pathways

While the benzo[d]oxazol-2(3H)-one ring is often considered a stable core, recent research has begun to explore its latent reactivity, particularly its role as a leaving group or as a precursor for more complex heterocyclic systems.

One of the most significant findings is the ability of the benzoxazolone ring to function as a leaving group in acylation reactions. In studies on acid ceramidase (AC) inhibitors, it was demonstrated through mass spectrometry that upon binding to the enzyme's active site, the inhibitor forms a covalent bond via S-acylation of a cysteine residue, leading to the expulsion of the benzoxazolone ring. researchgate.net This reactivity pathway opens up possibilities for designing novel covalent inhibitors where the this compound moiety could act as a reactive yet stable acyl transfer agent.

Additionally, the core structure can be used as a template for building more elaborate molecules. For example, the 2-position of the related benzo[d]oxazole scaffold can be functionalized to a hydrazinyl group, which then serves as a handle to construct complex derivatives like formazans through reactions with diazonium salts. nih.gov This highlights the potential for transforming the carbonyl group in this compound or using related precursors to explore new chemical space.

Table 2: Novel Reactivity of the Benzoxazolone Core

Reactivity Pathway Description Potential Application for this compound
Leaving Group in Acylation The benzoxazolone moiety is displaced during the S-acylation of enzyme cysteine residues. researchgate.net Design of targeted covalent inhibitors for various enzymes.
Heterocyclic Transformation The related benzoxazole (B165842) scaffold can be converted into other heterocyclic systems (e.g., formazans) via functionalization at the 2-position. nih.gov A synthetic precursor for novel, complex molecular architectures.

Advanced Computational Studies for Rational Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of benzoxazolone-based compounds. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations are routinely used to predict and rationalize the behavior of these molecules. nih.govnih.gov

For derivatives similar to this compound, computational studies provide several key insights:

Binding Mode Analysis: Molecular docking is used to predict how these molecules interact with biological targets. For instance, docking studies have helped to understand the binding of benzoxazinone (B8607429) derivatives to the InhA enzyme in Mycobacterium tuberculosis and to rationalize the cytotoxic effects of benzoxazolone derivatives in cancer cell lines. nih.govjmchemsci.com

Stability and Conformation: MD simulations are employed to assess the stability of the ligand-receptor complex over time, ensuring that the interactions predicted by docking are maintained in a dynamic environment. nih.gov

Electronic Properties: DFT calculations are used to determine properties like the molecule's electrophilicity and softness, which can be correlated with reactivity and biological activity. nih.gov

Pharmacokinetic Prediction: In silico tools are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with desirable drug-like characteristics for oral administration. nih.govjmchemsci.com

Table 3: Application of Computational Methods in Benzoxazolone Research

Computational Technique Purpose Example from Benzoxazolone Research
Molecular Docking Predicts binding orientation and affinity of a molecule to a target protein. Used to identify key interactions and support experimental data for anticancer and antimicrobial agents. nih.govjmchemsci.com
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. Confirmed the stable binding of an inhibitor within the active site of its target enzyme. nih.gov
Density Functional Theory (DFT) Calculates the electronic structure of molecules to understand their reactivity and properties. Confirmed the electrophilic nature of synthesized benzoxazole derivatives. nih.gov
ADME Prediction In silico models to forecast the drug-like properties of a compound. Predicted potential for oral activity in humans for novel antimycobacterial compounds. nih.gov

Expansion of Non-Biological Applications

While much of the focus on benzo[d]oxazol-2(3H)-one derivatives has been on their pharmacological potential, there is a growing interest in their application in materials science. The rigid, aromatic structure of the benzoxazolone core imparts favorable properties for the development of advanced organic materials.

Research has identified benzo[d]oxazol-2(3H)-ones as key intermediates in the synthesis of organic dyes and materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net The inherent fluorescence and electronic properties of the scaffold can be tuned through substitution on the aromatic ring and at the nitrogen atom. The introduction of a 5-methyl group and a 3-butyl group, as in this compound, would modulate the electronic and solubility properties, which is a critical aspect in the design of materials for solution-processed devices. The versatility of the synthetic routes allows for the incorporation of this scaffold into larger polymeric structures or for its use as a building block for complex, non-biological functional molecules.

Q & A

Q. What are the common synthetic routes for 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one?

The synthesis typically involves multi-step reactions, starting with precursor functionalization. For example:

  • Condensation and alkylation : Condensation of substituted phenols with urea derivatives, followed by alkylation using reagents like dimethyl sulfate to introduce the butyl group .
  • Bromination and nitration : Radical bromination (e.g., using N-bromosuccinimide) and subsequent nitration under acidic conditions to install nitro or methyl groups at specific positions .
  • Catalytic one-pot synthesis : Coupling-isomerization-elimination (CIE) reactions under optimized conditions (e.g., Pd catalysts, controlled temperatures) to streamline synthesis .

Q. How can NMR spectroscopy confirm the structure of this compound?

Key NMR features include:

Proton/Carbon Chemical Shift (δ, ppm) Assignment
NH-amide proton11.0–11.3 (broad singlet)Oxazolone ring
Methylene protons3.90–3.95 (singlet)Aliphatic chain
Ketone carbonyl188.0–209.8 (¹³C)Adjacent ketone
Oxazolone carbonyl~155 (¹³C)Ring carbonyl
These shifts, alongside IR carbonyl stretches (1753–1736 cm⁻¹ for oxazolone), confirm the core structure and substituents .

Advanced Research Questions

Q. What strategies optimize synthesis yields of this compound derivatives?

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in one-pot syntheses .
  • Reaction conditions : Temperature control (e.g., 80–100°C) and solvent polarity adjustments (e.g., DMF for nitration) enhance regioselectivity .
  • Stepwise purification : Intermediate isolation (e.g., bromohydrin derivatives) reduces side reactions .

Q. How do 3D pharmacophore models guide the design of sigma receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives?

A validated pharmacophore model for sigma-1 receptors includes:

  • Key features : One positive ionizable group, one hydrogen bond acceptor, and two hydrophobic aromatic regions.
  • Validation : Fisher randomization tests and leave-one-out validation ensure robustness .
  • Application : Derivatives like 6-acetyl-3-(4-(4-fluorophenyl)piperazin-1-yl)butyl analogs show high affinity (IC₅₀ < 10 nM) by aligning with these features .

Q. What in vitro/in vivo models evaluate the anticancer potential of this compound derivatives?

  • In vitro : TNIK inhibition assays using colorectal cancer cell lines (e.g., HCT116) to measure apoptosis and proliferation .
  • In vivo : Murine models (e.g., C57BL/6 mice) assess toxicity, pharmacokinetics, and efficacy via parameters like tumor volume and survival rates .

Q. How can contradictions in biological activity data across studies be resolved?

  • Comparative assays : Standardized protocols (e.g., uniform cell lines, IC₅₀ measurement methods) reduce variability .
  • Structural analysis : X-ray crystallography or docking studies identify binding mode differences (e.g., TNIK vs. sigma receptor targets) .
  • Pharmacokinetic profiling : Assessing metabolic stability (e.g., liver microsome assays) clarifies discrepancies between in vitro and in vivo results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.